Silane, trimethyl[(2-nitrophenyl)methoxy]-
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Overview
Description
Silane, trimethyl[(2-nitrophenyl)methoxy]- is an organosilicon compound with the molecular formula C10H15NO3Si. This compound is characterized by the presence of a trimethylsilyl group attached to a (2-nitrophenyl)methoxy moiety. Organosilicon compounds like this one are widely used in various fields due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of silane, trimethyl[(2-nitrophenyl)methoxy]- typically involves the reaction of trimethylchlorosilane with a (2-nitrophenyl)methanol derivative under basic conditions. The reaction can be represented as follows:
[ \text{(2-nitrophenyl)methanol} + \text{trimethylchlorosilane} \rightarrow \text{silane, trimethyl[(2-nitrophenyl)methoxy]-} + \text{HCl} ]
The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of silane, trimethyl[(2-nitrophenyl)methoxy]- follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Silane, trimethyl[(2-nitrophenyl)methoxy]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The silane group can be hydrolyzed to form silanols in the presence of water or moisture.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Various nucleophiles such as amines, alcohols, and thiols.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Formation of (2-aminophenyl)methoxy derivatives.
Substitution: Formation of various substituted (2-nitrophenyl)methoxy derivatives.
Hydrolysis: Formation of silanols and siloxanes.
Scientific Research Applications
Silane, trimethyl[(2-nitrophenyl)methoxy]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of silane, trimethyl[(2-nitrophenyl)methoxy]- involves its interaction with various molecular targets. The trimethylsilyl group imparts hydrophobicity and stability to the compound, while the (2-nitrophenyl)methoxy moiety can participate in various chemical reactions. The compound can act as a protecting group for sensitive functional groups in organic synthesis, and its hydrolysis can release the active (2-nitrophenyl)methoxy moiety .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: Similar in structure but lacks the (2-nitrophenyl)methoxy moiety.
(2-Methoxyphenyl)trimethylsilane: Similar but with a methoxy group instead of a nitro group.
Trimethylchlorosilane: Used as a precursor in the synthesis of silane, trimethyl[(2-nitrophenyl)methoxy]-
Uniqueness
Silane, trimethyl[(2-nitrophenyl)methoxy]- is unique due to the presence of both the trimethylsilyl and (2-nitrophenyl)methoxy groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
62673-13-6 |
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Molecular Formula |
C10H15NO3Si |
Molecular Weight |
225.32 g/mol |
IUPAC Name |
trimethyl-[(2-nitrophenyl)methoxy]silane |
InChI |
InChI=1S/C10H15NO3Si/c1-15(2,3)14-8-9-6-4-5-7-10(9)11(12)13/h4-7H,8H2,1-3H3 |
InChI Key |
XRLACESVVGHFFY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OCC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
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